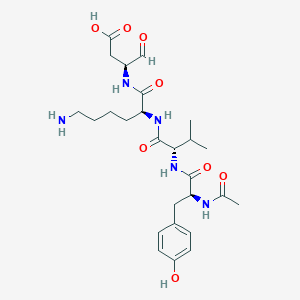

Ac-Tyr-Val-Lys-Asp-aldehyde

Description

Significance of Peptide Aldehydes as Bioactive Molecules

Peptide aldehydes are a class of organic compounds that feature a peptide backbone terminating in an aldehyde functional group. nih.gov This structure makes them potent, often reversible, inhibitors of various proteolytic enzymes, including cysteine and serine proteases. nih.govnih.gov Their bioactivity stems from their ability to act as transition-state analogs; the aldehyde's electrophilic carbon is attacked by the active site nucleophile (e.g., a cysteine residue) of a protease, forming a stable, reversible tetrahedral hemithioacetal adduct. nih.gov This mimics the unstable transition state of normal peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. nih.govnih.gov

Because they can be synthesized to mimic the specific amino acid sequences recognized by target proteases, peptide aldehydes are invaluable tools in biochemistry and chemical biology. nih.govnih.gov They are used to investigate enzyme-substrate interactions, elucidate the mechanisms of proteolytic enzymes, and validate proteases as therapeutic targets. researchgate.net The development of solid-phase synthesis techniques has enabled the creation of extensive peptide aldehyde libraries, facilitating the rapid screening and discovery of highly potent and selective inhibitors for specific enzymes. nih.gov

Overview of Caspase Proteases and their Critical Roles in Cellular Processes

Caspases (cysteine-aspartic proteases) are a family of evolutionarily conserved endoproteases that play essential roles in maintaining cellular and organismal homeostasis. nih.govslideshare.net These enzymes are characterized by a catalytic cysteine residue in their active site and an almost absolute specificity for cleaving their substrates after an aspartic acid residue. koreascience.krnih.gov Caspases are produced in cells as inactive zymogens (procaspases) and are activated through a tightly regulated proteolytic cascade in response to specific signals. slideshare.netkoreascience.kr

Functionally, caspases are broadly divided into two major groups:

Apoptotic Caspases : These are central to the execution of programmed cell death (apoptosis). They are further subdivided into initiator caspases (like Caspase-8 and Caspase-9) that sense death signals and activate executioner caspases (like Caspase-3 and Caspase-7). slideshare.netkoreascience.kr The executioners then dismantle the cell by cleaving a host of vital cellular proteins. koreascience.krnih.gov

Inflammatory Caspases : This group, which includes Caspase-1, Caspase-4, and Caspase-5 in humans, is primarily involved in mediating innate immune responses. nih.govkoreascience.kr Rather than directly executing cell death, their main function is to process and activate pro-inflammatory cytokines. slideshare.net

Dysregulation of caspase activity is implicated in numerous human diseases. Insufficient apoptosis can contribute to cancer development, while excessive apoptosis is a feature of neurodegenerative disorders. koreascience.krnih.gov Conversely, aberrant activation of inflammatory caspases can drive chronic inflammatory and autoimmune conditions. koreascience.kr

Caspase-1, first identified as Interleukin-1 Beta Converting Enzyme (ICE), is the prototypical inflammatory caspase. slideshare.net Its primary and most well-established function is to mediate inflammation by proteolytically cleaving the inactive precursors of two potent cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The release of active IL-1β and IL-18 triggers powerful local and systemic inflammatory responses.

The activation of Caspase-1 itself is a critical control point. It occurs when specific intracellular sensor proteins recognize pathogen- or danger-associated molecular patterns, leading to the assembly of a large, multi-protein complex called an inflammasome. slideshare.net The inflammasome serves as a molecular platform that facilitates the dimerization and auto-activation of pro-caspase-1. slideshare.net In addition to cytokine processing, activated Caspase-1 can also initiate an inflammatory form of programmed cell death known as pyroptosis by cleaving a protein called Gasdermin D. slideshare.net Given its central role as an initiator of inflammation, Caspase-1 has been recognized as a major therapeutic target for a wide range of inflammatory diseases.

Historical Context and Initial Identification of Ac-Tyr-Val-Lys-Asp-aldehyde as a Potent Caspase-1 Inhibitor

The field of caspase inhibition began in earnest with the identification and characterization of Caspase-1 (ICE) in the early 1990s. A seminal 1992 paper in Nature by Thornberry et al. described the purification of ICE and its identification as a unique cysteine protease responsible for processing pro-IL-1β. slideshare.net Crucially, this work also detailed the design of potent peptide aldehyde inhibitors based on the enzyme's substrate specificity. The researchers found that tetrapeptides ending in an aldehyde group were effective inhibitors and that the enzyme had a strong preference for a hydrophobic amino acid at the P4 position (four residues from the cleavage site). slideshare.net

This research led to the synthesis of Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO), which was identified as a highly potent, reversible inhibitor of Caspase-1. slideshare.net Subsequent studies, such as a comprehensive 1998 analysis by Garcia-Calvo et al., quantified the high potency and selectivity of Ac-YVAD-CHO for Caspase-1 compared to other human caspases. nih.gov This inhibitor demonstrated a dissociation constant (Ki) in the nanomolar range for Caspase-1, while being significantly less effective against apoptotic caspases like Caspase-3 and Caspase-7. nih.govnih.gov The success of the YVAD sequence spurred the development of related peptide inhibitors, including this compound (Ac-YVKD-CHO), to further explore the structural requirements for potent and selective Caspase-1 inhibition. koreascience.kr These pioneering efforts established peptide aldehydes as a critical class of chemical tools for dissecting the roles of caspases in inflammation and apoptosis. nih.gov

Interactive Data Tables

Inhibitor Selectivity Profile

The following table presents the dissociation constants (Ki) for the related inhibitor Ac-Tyr-Val-Ala-Asp-aldehyde against a panel of human caspases, illustrating the high selectivity for Caspase-1 that guided this field of research.

| Caspase Target | Inhibitor | Ki (nM) | Reference |

| Caspase-1 | Ac-YVAD-CHO | 0.76 | nih.gov |

| Caspase-4 | Ac-YVAD-CHO | 163 | nih.gov |

| Caspase-5 | Ac-YVAD-CHO | 970 | nih.gov |

| Caspase-3 | Ac-YVAD-CHO | >10,000 | nih.gov |

| Caspase-7 | Ac-YVAD-CHO | >10,000 | nih.gov |

| Caspase-8 | Ac-YVAD-CHO | 237 | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGHFYULXWTKCY-ROQCDXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action: Caspase 1 Inhibition and Protease Interaction Kinetics

Detailed Analysis of Reversible Covalent Inhibition via Thiohemiacetal Formation with the Catalytic Cysteine Residue of Caspase-1

The inhibitory action of peptide aldehydes like Ac-YVAD-CHO against cysteine proteases is a prime example of reversible covalent inhibition. nih.gov This mechanism involves a two-step process. Initially, the inhibitor binds non-covalently to the enzyme's active site, driven by interactions between the peptide portion of the inhibitor and the enzyme's substrate-binding pockets. nih.gov This initial, reversible formation of an enzyme-inhibitor complex properly positions the inhibitor's electrophilic aldehyde "warhead" near the nucleophilic thiol group of the catalytic cysteine residue (Cys-285) in the Caspase-1 active site. nih.govyoutube.com

Following the initial binding, the sulfur atom of the Cys-285 side chain performs a nucleophilic attack on the carbon atom of the aldehyde group. nih.govresearchgate.net This reaction results in the formation of a covalent, yet reversible, thiohemiacetal adduct. researchgate.net This covalent bond formation effectively blocks the active site, preventing the enzyme from binding and processing its natural substrates, such as pro-interleukin-1β. The reversibility of this bond allows the thiohemiacetal to break, reforming the free enzyme and inhibitor, distinguishing it from irreversible inhibitors. nih.govyoutube.com This dynamic process leverages the inherent reactivity of the catalytic cysteine, making it a highly effective and specific mode of inhibition. nih.gov

Specificity and Selectivity Profiling of Ac-Tyr-Val-Lys-Asp-aldehyde Against Diverse Cysteine Proteases and Caspase Family Members (e.g., Caspase-2, Caspase-3, Caspase-6, Caspase-9)

The selectivity of a peptide-based inhibitor is primarily determined by its peptide sequence, which mimics the enzyme's preferred substrate recognition motif. oup.com Ac-YVAD-CHO was designed based on the cleavage site in pro-IL-1β and is a highly potent and selective inhibitor of Caspase-1. oup.comnih.gov Its specificity arises from the interactions of its P1 to P4 residues (Asp, Ala, Val, Tyr) with the corresponding S1 to S4 pockets of the enzyme. The S1 pocket of caspases has a strong preference for aspartic acid, a feature conserved across the family. oup.com

However, selectivity among caspases is often dictated by the P4 residue. Caspase-1 has a large, accommodating S4 subsite that prefers hydrophobic amino acids like the tyrosine in Ac-YVAD-CHO. oup.com In contrast, other caspases, such as Caspase-3, have a more stringent requirement for an aspartic acid residue in the P4 position and cannot readily tolerate a bulky hydrophobic residue. oup.com This structural difference accounts for the remarkable selectivity of Ac-YVAD-CHO for Caspase-1 over Caspase-3, with a difference in inhibitory potency of several orders of magnitude. oup.com It exhibits moderate inhibition against Caspase-4 and Caspase-5 but is significantly less effective against executioner caspases like Caspase-3, -6, and -7, as well as initiator Caspase-2 and -9. caymanchem.com

Table 1: Selectivity Profile of Ac-YVAD-CHO Against Human Caspases

| Caspase Target | Inhibition Constant (Ki) | Selectivity vs. Caspase-1 |

|---|---|---|

| Caspase-1 | 0.76 nM oup.comcaymanchem.com | - |

| Caspase-2 | >10,000 nM caymanchem.com | >13,157-fold |

| Caspase-3 | >10,000 nM oup.comcaymanchem.com | >13,157-fold |

| Caspase-4 | 163 nM caymanchem.com | ~214-fold |

| Caspase-5 | 970 nM | ~1,276-fold |

| Caspase-6 | >10,000 nM caymanchem.com | >13,157-fold |

| Caspase-7 | >10,000 nM caymanchem.com | >13,157-fold |

| Caspase-8 | 163-970 nM caymanchem.com | ~214 to 1,276-fold |

| Caspase-9 | 163-970 nM caymanchem.com | ~214 to 1,276-fold |

| Caspase-10 | 163-970 nM caymanchem.com | ~214 to 1,276-fold |

Kinetic Characterization of Enzyme-Inhibitor Binding: Determination of Dissociation Constants (Ki) and Inhibition Modes

Kinetic studies have characterized Ac-YVAD-CHO as a potent, time-dependent, and reversible inhibitor of Caspase-1. oup.comcaymanchem.com The mode of inhibition is classified as reversible covalent, as detailed in section 3.1. The strength of this inhibition is quantified by the inhibition constant (Ki), which represents the equilibrium constant for the dissociation of the enzyme-inhibitor complex. For Ac-YVAD-CHO, the Ki value for Caspase-1 is exceptionally low, indicating very tight binding.

Table 2: Kinetic Parameters of Ac-YVAD-CHO Inhibition of Caspase-1

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 0.76 nM | oup.comcaymanchem.com |

| Inhibition Mode | Reversible Covalent | nih.govresearchgate.net |

This sub-nanomolar potency makes Ac-YVAD-CHO one of the most powerful and specific small-molecule inhibitors available for studying Caspase-1 function. oup.com

Biochemical Elucidation of the Catalytic Mechanism of Caspase-1 and the Inhibitor's Interference

Caspase-1, like all caspases, is a cysteine protease that utilizes a catalytic dyad of cysteine (Cys-285) and histidine (His-237) to hydrolyze peptide bonds specifically after an aspartic acid residue. nih.govnih.gov The catalytic mechanism begins with the deprotonation of the Cys-285 thiol by the His-237 imidazole (B134444) ring, increasing the nucleophilicity of the cysteine. The activated cysteine then attacks the carbonyl carbon of the substrate's P1 aspartate residue. This leads to the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the C-terminal portion of the substrate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal part of the substrate and regenerating the free, active enzyme.

This compound (and its analog Ac-YVAD-CHO) interferes directly with this catalytic cycle. nih.gov The inhibitor acts as a substrate mimic, with its P1-P4 peptide sequence guiding it into the active site cleft. nih.gov The P1 aspartate side chain of the inhibitor docks into the highly basic S1 pocket of Caspase-1, which is specifically shaped to recognize this residue. nih.gov This binding positions the C-terminal aldehyde group in close proximity to the catalytic Cys-285. As described previously, the cysteine attacks the aldehyde to form a stable, reversible thiohemiacetal complex. researchgate.net By covalently engaging the catalytic cysteine, the inhibitor traps the enzyme in an inactive state, preventing it from binding to or cleaving its natural substrates and thereby halting its biological activity. nih.govnih.gov

Structure Activity Relationship Sar of Ac Tyr Val Lys Asp Aldehyde Analogues

Contribution of Individual Amino Acid Residues to Inhibitory Potency and Substrate Specificity

The inhibitory prowess of tetrapeptide inhibitors is a composite of the contributions from each amino acid residue, designated P4 to P1, which interact with corresponding S4 to S1 pockets in the caspase enzyme. nih.gov

Tyrosine (P4): The P4 position is a primary determinant of selectivity among the caspase family. nih.gov For caspase-1, a preference for aromatic or large hydrophobic residues at this position is well-documented. The tyrosine residue in Ac-YVKD-CHO, with its bulky aromatic side chain, fits snugly into the spacious and hydrophobic S4 pocket of caspase-1. This interaction is crucial for anchoring the inhibitor to the enzyme and contributes significantly to its affinity. Studies on related inhibitors, such as Ac-YVAD-CHO, have demonstrated the importance of this P4 residue for potent caspase-1 inhibition. caymanchem.comechelon-inc.com While caspase-1 shows a preference for the WEHD sequence, the YVAD sequence is also recognized and forms the basis of many effective inhibitors. nih.gov

Lysine (B10760008) (P2): The P2 position of caspase substrates and inhibitors exhibits considerable variability and can be exploited to fine-tune selectivity. While many early caspase-1 inhibitors featured a Val-Ala motif in the P3-P2 positions, the presence of a lysine at P2 in Ac-YVKD-CHO introduces a basic residue. nih.gov This is a departure from the more common small hydrophobic or aliphatic residues found in many caspase substrates. The interaction of the positively charged lysine side chain with the enzyme surface can influence both potency and selectivity. The S2 pocket of caspases can accommodate a range of residues, and the specific interactions of the P2 lysine in Ac-YVKD-CHO would require detailed structural analysis to fully elucidate its contribution. Interestingly, some research has focused on non-canonical sequences containing lysine at the P2 position for developing selective caspase-2 inhibitors, highlighting the potential of this position for achieving isoform specificity. nih.gov

Aspartate (P1): The P1 position is the most critical determinant for caspase recognition, with an almost absolute requirement for an aspartic acid residue. nih.gov The negatively charged carboxylate side chain of the P1 aspartate engages in a network of hydrogen bonds and ionic interactions with key residues in the S1 pocket of the caspase, including arginine and glutamine residues. acs.org This interaction is essential for correctly positioning the inhibitor's "warhead" for interaction with the catalytic cysteine. Any deviation from aspartate at the P1 position typically results in a dramatic loss of inhibitory activity.

| Position | Amino Acid in Ac-YVKD-CHO | Contribution to Inhibition | Key Interactions |

|---|---|---|---|

| P4 | Tyrosine | Major determinant of affinity and selectivity for Caspase-1. | Hydrophobic and aromatic interactions with the S4 pocket. |

| P3 | Valine | Contributes to overall binding affinity. | Fits into the less selective S3 pocket. |

| P2 | Lysine | Influences potency and selectivity; introduces a basic residue. | Potential for specific electrostatic interactions with the S2 pocket. |

| P1 | Aspartate | Absolutely critical for recognition by caspases. | Forms essential hydrogen bonds and ionic interactions with the S1 pocket. |

Impact of N-terminal Acetylation and C-terminal Aldehyde Functionality on Enzyme Recognition and Activity

Beyond the core amino acid sequence, the terminal modifications of Ac-YVKD-CHO play a pivotal role in its function as a caspase inhibitor.

C-terminal Aldehyde Functionality: The C-terminal aldehyde group is the "warhead" of the inhibitor, responsible for its direct interaction with the catalytic machinery of the caspase enzyme. acs.org Caspases are cysteine proteases, and their catalytic activity relies on a nucleophilic cysteine residue in the active site. researchgate.net The electrophilic aldehyde group of Ac-YVKD-CHO is attacked by the thiolate of the active site cysteine (Cys285 in caspase-1), forming a reversible covalent thiohemiacetal adduct. nih.govresearchgate.netmdpi.com This covalent modification effectively blocks the active site and inhibits the enzyme's ability to process its natural substrates. The reversibility of this interaction is a key feature of aldehyde-based inhibitors. nih.gov While potent, the therapeutic utility of aldehyde-based inhibitors can be limited by issues of stability and membrane permeability. nih.gov

| Modification | Function | Mechanism of Action |

|---|---|---|

| N-terminal Acetylation | Enhances stability and cell permeability. | Neutralizes N-terminal charge and prevents degradation by aminopeptidases. |

| C-terminal Aldehyde | Acts as the "warhead" for enzyme inhibition. | Forms a reversible covalent thiohemiacetal adduct with the active site cysteine. |

Rational Design Principles for Modulating Caspase-1 Affinity, Potency, and Selectivity through Amino Acid Substitutions and Modifications

The knowledge gleaned from SAR studies provides a roadmap for the rational design of improved caspase-1 inhibitors based on the Ac-YVKD-CHO template. The goal is to enhance affinity, potency, and, crucially, selectivity over other caspase isoforms to minimize off-target effects.

Targeting the S4 Pocket: The P4 position offers the most significant opportunity for modulating selectivity. While tyrosine is effective, exploring other large, non-natural, or constrained aromatic amino acids could lead to inhibitors with enhanced affinity and specificity for the unique contours of the caspase-1 S4 pocket.

Exploring P2 and P3 Diversity: While the P1 aspartate is largely immutable, the P2 and P3 positions offer considerable scope for modification. nih.gov Systematic substitution with a variety of natural and non-natural amino acids can be used to probe the steric and electronic requirements of the S2 and S3 pockets. For example, introducing conformational constraints, such as incorporating cyclic amino acids or using peptidomimetic scaffolds, can lock the inhibitor into a bioactive conformation, thereby increasing potency and selectivity. nih.gov The introduction of a secondary proline at the P2 position has been shown to be well-tolerated in some caspase-1 inhibitors. nih.gov

Optimizing the Warhead: While the aldehyde is a well-established reversible warhead, other electrophilic groups can be employed to alter the inhibitory mechanism and pharmacokinetic properties. For instance, ketones, such as fluoromethyl ketones (FMK) or chloromethyl ketones (CMK), can form irreversible covalent bonds with the catalytic cysteine, leading to more sustained inhibition. nih.govnih.gov However, the potential for off-target reactivity and toxicity with irreversible inhibitors must be carefully considered. nih.gov Nitrile-based warheads have also been explored as a means for reversible, covalent modification of caspases. nih.gov

Peptidomimetic Approaches: Moving beyond simple amino acid substitutions, the principles of rational design extend to the creation of peptidomimetics. nih.gov These are molecules that mimic the essential structural features of the peptide inhibitor but possess improved drug-like properties, such as enhanced metabolic stability and oral bioavailability. This can involve replacing parts of the peptide backbone with more rigid or non-peptidic linkers, while retaining the key pharmacophoric side chains that interact with the enzyme. nih.gov

| Design Principle | Strategy | Desired Outcome |

|---|---|---|

| P4 Modification | Substitution with non-natural or constrained aromatic amino acids. | Enhanced affinity and selectivity for the Caspase-1 S4 pocket. |

| P2/P3 Diversification | Systematic substitution with various amino acids; introduction of conformational constraints. | Improved potency and fine-tuned selectivity. |

| Warhead Optimization | Replacement of the aldehyde with other electrophilic groups (e.g., ketones, nitriles). | Altered inhibitory mechanism (reversible vs. irreversible) and pharmacokinetic profile. |

| Peptidomimetics | Replacement of the peptide backbone with non-peptidic scaffolds. | Improved metabolic stability and drug-like properties. |

Incorporation of Non-Canonical Amino Acids and Conformational Constraints in Peptidomimetic Design to Enhance Activity or Metabolic Stability

To overcome the inherent limitations of peptide-based inhibitors, such as poor metabolic stability and low cell permeability, medicinal chemists have increasingly turned to the incorporation of non-canonical amino acids (ncAAs) and conformational constraints.

Non-Canonical Amino Acids (ncAAs): The introduction of ncAAs can confer several advantages. nih.gov They can introduce novel side chains that forge unique interactions with the enzyme, potentially leading to increased potency and selectivity. acs.org Furthermore, ncAAs can impart resistance to proteolytic degradation, thereby extending the inhibitor's half-life in vivo. The use of ncAAs with altered backbones can also help to constrain the peptide's conformation. For example, replacing a standard amino acid with its D-amino acid counterpart or a β-amino acid can significantly alter the peptide's structure and stability.

Conformational Constraints: Peptides are inherently flexible molecules, which can be entropically unfavorable for binding to a target. By introducing conformational constraints, the inhibitor can be pre-organized into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov This can be achieved through several strategies:

Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain or side-chain to backbone linkage can create a cyclic peptide with reduced flexibility.

Lactam Bridges: The formation of an amide bond between the side chains of, for example, a lysine and an aspartate residue can create a rigidifying lactam bridge. nih.gov

Secondary Structure Mimics: Designing peptidomimetics that mimic stable secondary structures, such as α-helices or β-sheets, can also be a powerful approach. nih.gov For instance, scaffolds can be designed to present the key interacting side chains in the same spatial orientation as they would be in a native peptide binding in a helical or extended conformation.

The combination of ncAAs and conformational constraints represents a powerful toolkit for transforming a simple peptide scaffold like Ac-YVKD-CHO into a highly potent, selective, and drug-like clinical candidate. These advanced design principles are at the forefront of modern drug discovery in the field of caspase inhibition.

| Strategy | Examples | Benefits |

|---|---|---|

| Incorporation of Non-Canonical Amino Acids (ncAAs) | D-amino acids, β-amino acids, unnatural side chains. | Increased potency, enhanced selectivity, improved metabolic stability. nih.govacs.org |

| Conformational Constraints | Cyclization, lactam bridges, secondary structure mimics. | Reduced flexibility, pre-organization for binding, increased affinity. nih.gov |

Structural Biology and Computational Studies of Ac Tyr Val Lys Asp Aldehyde with Caspase 1

X-ray Crystallography of Caspase-1 in Complex with Ac-Tyr-Val-Lys-Asp-aldehyde and its Analoguesnih.govnih.govnih.gov

X-ray crystallography has been instrumental in visualizing the three-dimensional architecture of caspase-1 in its active, heterotetrameric form, often co-crystallized with inhibitors that mimic its natural substrate. nih.gov While the specific crystal structure for this compound with caspase-1 is not detailed in the provided results, extensive structural data exists for analogues like Ac-Tyr-Val-Ala-Asp-aldehyde (Ac-YVAD-CHO) and Ac-Tyr-Val-Ala-Asp-chloromethylketone (Ac-YVAD-cmk), which serve as prototypic models for understanding the binding mode. nih.govacs.org These structures reveal that the inhibitor binds in an extended conformation across the active site cleft, engaging with several key subsites. nih.gov

The specificity of caspase-1 is largely dictated by the interactions between the inhibitor's peptide residues (denoted P4-P3-P2-P1) and the corresponding enzyme subsites (S4-S3-S2-S1). All caspases exhibit a stringent requirement for an Aspartate (Asp) residue at the P1 position. nih.gov

S1 Subsite: This deep, highly basic pocket is responsible for the enzyme's signature specificity for Asp. nih.gov The carboxylate side chain of the inhibitor's P1 Aspartate residue forms a network of strong hydrogen bonds and salt bridges with the side chains of highly conserved residues Arg179, Gln283, and Arg341 within the S1 pocket. acs.org The backbone of the P1 residue is further stabilized by interactions with the oxyanion hole, formed by the backbone amides of Gly238 and the catalytic Cys285. acs.org

S2 Subsite: This subsite shows more variability among different caspases. In the context of this compound, the S2 pocket must accommodate the positively charged Lysine (B10760008) residue. This interaction is crucial for affinity and selectivity.

S3 Subsite: The S3 pocket interacts with the P3 Valine residue. This pocket is generally hydrophobic, accommodating the branched alkyl side chain of Valine.

S4 Subsite: The S4 pocket of caspase-1 is a large, relatively shallow, and hydrophobic pocket that favorably binds bulky aromatic residues like Tyrosine (Tyr) or Tryptophan. nih.govnih.gov This preference distinguishes inflammatory caspases (like caspase-1) from effector caspases, which often prefer smaller or acidic residues at this position. nih.gov

The aldehyde "warhead" of the inhibitor forms a covalent, yet reversible, thiohemiacetal linkage with the thiol group of the catalytic Cys285, effectively blocking the enzyme's catalytic activity.

Table 1: Key Molecular Interactions between Tetrapeptide Inhibitors and Caspase-1 Subsites

| Inhibitor Residue (P-site) | Enzyme Subsite | Interacting Caspase-1 Residues (Exemplary) | Nature of Interaction |

|---|---|---|---|

| P1-Asp | S1 | Arg179, Gln283, Arg341 | Hydrogen bonding, electrostatic interactions |

| P2-Val/Lys | S2 | Variable residues | Hydrophobic or electrostatic interactions |

| P3-Val | S3 | Hydrophobic residues | Van der Waals forces, hydrophobic interactions |

| P4-Tyr | S4 | Hydrophobic residues | Hydrophobic interactions, pi-stacking |

Caspase-1 exists as a monomer in its inactive state but requires dimerization for activation. nih.gov The binding of substrate or a peptide inhibitor like this compound is known to stabilize the active dimeric conformation of the enzyme. nih.gov Structural studies show that inhibitor binding helps to properly orient the loops that form the substrate-binding channel, particularly loops L2, L3, and L4, which differ significantly between caspases and contribute to their unique specificities. nih.gov This induced fit ensures the optimal positioning of the catalytic dyad (Cys285 and His237) for catalysis, a process that is subsequently stalled by the covalent modification of Cys285 by the inhibitor's aldehyde group.

Molecular Dynamics (MD) Simulations to Probe Inhibitor-Enzyme Binding Dynamics and Conformational Ensemblesacs.orgtunonlab.commdpi.com

While X-ray crystallography provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the inhibitor-enzyme complex. These computational techniques are used to simulate the movements of atoms over time, revealing the flexibility of the protein and the stability of the inhibitor within the binding site. mdpi.com For the caspase-1/Ac-YVAD-CHO system, MD simulations can:

Assess the stability of the key hydrogen bonds and hydrophobic interactions identified in crystal structures.

Explore the conformational ensembles of the binding site loops, showing how they adapt to the inhibitor.

Calculate the free energy of binding, providing a theoretical measure of inhibitor potency.

Reveal the role of water molecules in mediating interactions between the inhibitor and the enzyme.

These simulations are crucial for understanding the complete energy landscape of binding and for refining inhibitor design. tunonlab.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Detailed Elucidation of the Catalytic and Inhibition Mechanismsacs.orgtunonlab.comchemrxiv.org

To understand the chemical reaction of inhibition at the atomic level, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. tunonlab.comchemrxiv.org In this approach, the reactive center—comprising the inhibitor's aldehyde group and the catalytic Cys285 and His237 residues—is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. chemrxiv.org

QM/MM simulations of the caspase-1 inhibition mechanism allow researchers to:

Map the entire reaction pathway for the formation of the thiohemiacetal adduct.

Identify the transition state structure and calculate the activation energy barrier for the reaction.

Clarify the role of the catalytic histidine (His237) in acting as a general base, which deprotonates the cysteine thiol to increase its nucleophilicity for the attack on the inhibitor's aldehyde carbon. acs.org

These calculations provide unparalleled detail into the electronic rearrangements that define the covalent inhibition process. chemrxiv.org

Computational Docking and Virtual Screening Approaches in the Discovery and Optimization of Novel Caspase-1 Inhibitorsmdpi.comtexilajournal.com

The structural knowledge gleaned from crystallographic and computational studies of the caspase-1/Ac-YVAD-CHO complex serves as a powerful template for structure-based drug design. texilajournal.com

Computational Docking: This technique predicts the preferred binding mode and affinity of a candidate molecule within the caspase-1 active site. The known interactions of Ac-YVAD-CHO are used as a benchmark to validate the docking protocol.

Virtual Screening: Large digital libraries containing millions of compounds can be computationally screened by docking each molecule into the caspase-1 active site. Compounds that are predicted to bind with high affinity and form favorable interactions, mimicking those of the known peptide inhibitor, are selected for experimental testing. mdpi.com

This in silico approach accelerates the discovery of novel, non-peptidic inhibitors that may offer improved pharmacological properties over the initial peptide leads.

Applications in Fundamental Biological Research

Investigating Apoptosis and Programmed Cell Death Pathways in in vitro Cellular Models and in vivo Non-Human Animal Models

Ac-Tyr-Val-Lys-Asp-aldehyde and its analogs are instrumental in elucidating the molecular cascades of apoptosis. By selectively targeting caspase-1, this compound allows for the detailed study of its role in initiating and executing programmed cell death in various experimental settings.

In in vitro studies, Chinese Hamster Ovary (CHO) cells are frequently used to investigate the molecular mechanisms of apoptosis. The study of caspases in these cells is crucial for developing strategies to enhance cell viability in biotechnological applications. While general caspase inhibitors are used, the specificity of inhibitors like this compound is important for dissecting the roles of individual caspases.

In vivo research in non-human animal models has demonstrated the therapeutic potential of inhibiting caspase-1. For instance, in a rat model of permanent middle cerebral artery occlusion, a single administration of a similar caspase-1 inhibitor, Ac-YVAD-cmk, shortly after the ischemic event, led to a significant and long-lasting reduction in infarct volume. This neuroprotective effect was attributed to the inhibition of both apoptosis and the release of pro-inflammatory mediators. Another study in a mouse model of sepsis-induced acute kidney injury showed that a caspase-1 inhibitor could significantly alleviate tissue damage, suppress the infiltration of inflammatory cells, and reduce the levels of serum markers for kidney injury. These protective effects were linked to the inhibition of pyroptosis, a form of inflammatory cell death.

| Model System | Application of Caspase-1 Inhibitor | Key Findings |

| Rat model of cerebral ischemia | Post-ischemic administration of Ac-YVAD-cmk | Long-lasting neuroprotection, reduction in infarct volume, inhibition of apoptosis and inflammation. |

| Mouse model of sepsis-induced acute kidney injury | Administration of Ac-YVAD-CMK | Alleviation of acute kidney injury, decreased histological damage, suppression of neutrophil and macrophage accumulation, reduced pyroptosis. |

| Chinese Hamster Ovary (CHO) cells | In vitro studies of apoptosis | Investigation of the roles of specific caspases in apoptotic pathways to improve cell viability in bioprocessing. |

Role in Inflammasome Activation and Regulation Studies

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by activating inflammatory caspases, such as caspase-1. nih.govnih.gov The activation of caspase-1 is a central event in the inflammatory process, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and inducing pyroptosis. nih.govnih.gov

This compound's function as a caspase-1 inhibitor makes it an invaluable tool for studying the activation and regulation of inflammasomes. By blocking caspase-1 activity, researchers can investigate the upstream signaling events that lead to inflammasome assembly and the downstream consequences of its activation. For example, in the previously mentioned study on sepsis-induced acute kidney injury, the caspase-1 inhibitor Ac-YVAD-CMK was shown to reduce the expression of components of the NLRP1 inflammasome, confirming its role in modulating this pathway. This demonstrates how specific inhibition of caspase-1 can be used to dissect the involvement of particular inflammasomes in disease pathogenesis.

Modulation of Other Cellular Processes Beyond Apoptosis and Inflammation

While the primary role of this compound in research is linked to its anti-apoptotic and anti-inflammatory effects through caspase-1 inhibition, the broader impact on other cellular processes is an area of ongoing investigation. Aldehydes, in general, are known to be involved in a variety of cellular functions and can be generated during processes like lipid peroxidation under oxidative stress. Aldehyde dehydrogenases (ALDHs) are a family of enzymes that detoxify these aldehydes, and their activity is crucial in mitigating cellular damage. The introduction of an exogenous aldehyde-containing compound could potentially influence these pathways, but specific studies on the modulation of other cellular processes by this compound are not extensively documented in the provided search results.

Utilization as a Biochemical Probe for Studying Protein-Protein and Protein-Enzyme Interactions

The specific and high-affinity binding of this compound to the active site of caspase-1 makes it a useful biochemical probe. This interaction can be exploited to study the structure and function of caspase-1 and its interactions with other proteins. While the search results highlight its inhibitory function, detailed examples of its use as a probe to map protein-protein or protein-enzyme interactions beyond the direct inhibition of caspase-1 are not specified. The principle of using such specific inhibitors as probes is a common strategy in biochemistry to understand enzyme kinetics, active site architecture, and the formation of larger protein complexes.

Application in Protein Modification and Conjugation for the Creation of Novel Research Tools

The aldehyde group in this compound is a reactive chemical moiety that can participate in various bioconjugation reactions. Aldehydes can react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a Schiff base, which can be further stabilized by reduction. This chemistry allows for the covalent attachment of the peptide to other proteins or molecules.

This property can be harnessed to create novel research tools. For example, the peptide could be conjugated to a fluorescent dye to create a probe for visualizing the localization of active caspase-1 within cells. Alternatively, it could be attached to an affinity tag for the purification of caspase-1 and its associated protein complexes. While the chemical principles for such applications are well-established, specific examples of this compound being used for protein modification and conjugation to create new research tools were not detailed in the provided search results.

Future Directions and Emerging Research Avenues for Ac Tyr Val Lys Asp Aldehyde Analogues

Exploration of Broader Protease Family Inhibition and Identification of Potential Off-Target Effects for Enhanced Research Purity.

The precise understanding of a molecule's interaction with the proteome is fundamental to its utility as a research tool. For analogues of Ac-Tyr-Val-Lys-Asp-aldehyde, which are potent inhibitors of specific caspases, a critical area of future research is the comprehensive profiling of their selectivity across the entire protease superfamily and the identification of any off-target effects.

A key technology in this endeavor is Activity-Based Protein Profiling (ABPP) . nih.govnih.govstanford.edu ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the direct assessment of enzyme activity in complex biological systems. wikipedia.org These probes typically consist of a reactive "warhead," a recognition element (in this case, a peptide sequence), and a reporter tag for detection. nih.govannualreviews.org By designing ABPP probes based on the this compound scaffold, researchers can visualize the full spectrum of targeted proteases in cells or lysates. Competitive ABPP, where a library of inhibitors is competed against a broad-spectrum probe, can quantify the potency and selectivity of numerous analogues simultaneously against hundreds of enzymes. wikipedia.organnualreviews.org

Future research will likely involve the development of more sophisticated ABPP probes. This includes probes with cleavable linkers for easier isolation and identification of target enzymes, as well as probes with different reporter tags for multiplexed analysis. nih.gov Furthermore, combining ABPP with advanced mass spectrometry techniques like multidimensional protein identification technology (MudPIT) will enable the high-throughput and quantitative assessment of inhibitor selectivity against entire protease families (e.g., caspases, calpains, cathepsins) in a single experiment. wikipedia.org

The table below illustrates a hypothetical selectivity profile for an this compound analogue against a panel of caspases, a crucial step in characterizing its specificity. nih.govnih.gov

| Enzyme | IC50 (nM) | Fold Selectivity vs. Caspase-1 |

| Caspase-1 | 10 | 1 |

| Caspase-3 | 500 | 50 |

| Caspase-4 | 85 | 8.5 |

| Caspase-5 | 70 | 7 |

| Caspase-8 | >10,000 | >1000 |

| Caspase-9 | >10,000 | >1000 |

This table is illustrative and provides hypothetical data on the inhibitory concentration (IC50) of an this compound analogue against various caspases, highlighting its selectivity.

Achieving high selectivity is a significant challenge, as many commercially available caspase inhibitors show cross-reactivity. nih.gov A promising strategy to enhance selectivity is to target the inactive zymogen form of the protease, as these precursors often have greater structural diversity than the highly conserved active sites of the mature enzymes. biorxiv.orgrsc.org By identifying analogues that preferentially bind to the procaspase, researchers can develop highly selective tool compounds to dissect the roles of individual proteases in biological pathways. rsc.org

Development of Advanced Delivery Systems for this compound in in vivo Experimental Models (Non-Human).

A major hurdle for the in vivo application of peptide-based inhibitors like this compound analogues is their generally poor pharmacokinetic properties, including low stability against proteolytic degradation and limited cell permeability. mdpi.comnih.gov Consequently, a significant area of future research is the development of advanced delivery systems to overcome these limitations in non-human experimental models.

Several strategies are being explored to enhance the stability and delivery of peptide drugs. nih.govmdpi.com These include:

Chemical Modifications: Swapping standard L-amino acids with their D-enantiomers can confer resistance to proteolysis. mdpi.com Other modifications, such as N-methylation of the peptide backbone or cyclization, can also improve metabolic stability. nih.gov

Prodrugs: Converting the peptide into a more lipophilic prodrug can enhance its ability to cross cell membranes. nih.gov

Cell-Penetrating Peptides (CPPs): These are short, often positively charged, peptides that can traverse biological membranes and deliver conjugated cargo, such as an inhibitor, into the cytoplasm. mdpi.commdpi.combohrium.com The TAT peptide, derived from the HIV-1 virus, is a well-known example. mdpi.com

Encapsulation Systems: Liposomes and nanoparticles can protect the peptide aldehyde from degradation in the bloodstream and facilitate its delivery to specific tissues. mdpi.com These systems can be further engineered to be stimuli-responsive, releasing their payload in response to specific physiological cues like a change in pH. mdpi.com

The following table compares various delivery strategies and their potential advantages for in vivo experimental use.

| Delivery Strategy | Mechanism of Action | Potential Advantages in Non-Human Models |

| D-amino acid substitution | Increases resistance to proteases. mdpi.com | Enhanced in vivo half-life. mdpi.com |

| Conjugation to CPPs | Facilitates translocation across cell membranes. mdpi.combohrium.com | Improved intracellular delivery of the inhibitor. bohrium.com |

| Liposomal Encapsulation | Protects the peptide from degradation and allows for targeted delivery. | Reduced systemic degradation, potential for tissue-specific targeting. mdpi.com |

| Microneedle Injectors | Biodegradable microneedles for oral delivery that penetrate the gastrointestinal mucosa. mdpi.com | A promising approach for enteral administration in animal models. mdpi.com |

Future research will focus on creating "smart" delivery systems that combine multiple features, such as enhanced stability, cell penetration, and tissue-specific targeting, to maximize the efficacy of this compound analogues in preclinical studies.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches for the Identification of Novel Chemical Scaffolds Targeting Caspase-1.

While peptide aldehydes are excellent research tools, their inherent peptide nature can limit their therapeutic potential. Fragment-Based Drug Discovery (FBDD) offers a powerful alternative for identifying novel, non-peptidic chemical scaffolds that can inhibit protease targets like Caspase-1. edgccjournal.orgnih.govnih.gov FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. youtube.com These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govacs.orgacs.org

The knowledge gained from peptide inhibitors like this compound is invaluable to the FBDD process. The peptide's binding mode can inform the selection of fragments that are likely to interact with key "hot spots" in the enzyme's active site. FBDD has several advantages, including the ability to explore a wider chemical space and generate leads with more favorable drug-like properties compared to traditional high-throughput screening. nih.govacs.org

The FBDD process for developing new Caspase-1 inhibitors can be broken down into several stages:

Fragment Screening: A library of fragments is screened against Caspase-1 using sensitive biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography to identify weak binders. nih.gov

Hit Validation: The binding of the identified fragments is confirmed and characterized. nih.gov

Fragment Elaboration: The validated fragment hits are then optimized into more potent leads through strategies such as:

Fragment Growing: Extending the fragment to make additional interactions with the protein. youtube.comnih.gov

Fragment Linking: Connecting two or more fragments that bind to adjacent sites. youtube.comnih.gov

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule. youtube.comacs.org

This approach has been successfully used to develop inhibitors for a variety of challenging targets, including other proteases and protein-protein interactions. nih.govacs.orgacs.orgnih.gov The integration of FBDD with the structural knowledge of how peptide aldehydes bind to Caspase-1 represents a promising future direction for the discovery of novel, non-peptidic inhibitors. nih.govresearchgate.net

Development of Innovative Synthetic Methodologies for Stereoselective Access to Diverse Peptide Aldehyde Chemotypes.

The synthesis of peptide aldehydes with high purity and stereochemical integrity is crucial for their use as specific protease inhibitors. The development of innovative and efficient synthetic methods is an ongoing area of research that will enable the creation of more diverse libraries of these compounds for screening and optimization. openaccessjournals.com

Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides. masterorganicchemistry.comwikipedia.org However, the C-terminal aldehyde group is sensitive and requires special strategies for its incorporation and preservation during synthesis. nih.gov Several methods have been developed for the solid-phase synthesis of peptide aldehydes, each with its own advantages and limitations. acs.orgnih.gov

| Synthetic Strategy | Description | Key Features |

| Reduction of Weinreb Amides | A peptide with a C-terminal Weinreb amide is synthesized on a solid support and then reduced to the aldehyde. acs.org | A widely used method, though over-reduction to the alcohol can be a side product. acs.org |

| Oxidation of Peptide Alcohols | A C-terminal amino alcohol is attached to the resin, and after peptide elongation, the alcohol is oxidized to the aldehyde. nih.govresearchgate.net | The choice of oxidizing agent is critical to avoid side reactions. |

| Use of Special Linkers | Linkers that protect the aldehyde functionality (e.g., as an acetal (B89532) or oxazolidine) are used. The aldehyde is released during the final cleavage from the resin. nih.govnih.gov | This approach can improve yields and purity. nih.gov |

| Aldehyde Capture Ligation | This method involves the chemoselective reaction of a peptide with a C-terminal thio- or selenoester with an N-terminal amino acid or peptide containing an aldehyde group, facilitating amide bond formation. acs.org | Offers a novel approach for ligating peptide fragments. |

Future research in this area will focus on developing more robust and versatile synthetic methods. This includes the design of new linkers and protecting groups that are compatible with a wider range of amino acid side chains and reaction conditions. openaccessjournals.com The development of peptide-catalyzed reactions for the stereoselective synthesis of complex organic molecules, including those with multiple stereocenters, is also a promising avenue. nih.govscispace.com These advancements will facilitate the rapid and efficient synthesis of diverse libraries of peptide aldehyde analogues, accelerating the discovery of new and improved protease inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid), and how can researchers optimize yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of Fmoc-protected amino acids (e.g., Tyr, Val, Lys, Asp) on resin. Critical steps include:

- Side-chain protection : Use tert-butyl (tBu) for Asp and Lys to prevent undesired reactions during synthesis .

- Aldehyde functionalization : Post-cleavage, the C-terminal aldehyde is introduced via oxidation or specific protecting group strategies (e.g., dimethyl acetal modification followed by acid hydrolysis) .

- Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients ensures >95% purity. Validate purity via LC-MS and NMR (1H, 13C) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (±1 Da). Use high-resolution MS (HRMS) for isotopic pattern validation .

- NMR spectroscopy : 2D NMR (COSY, HSQC) resolves backbone and side-chain conformations. Monitor aldehyde proton signals at ~9-10 ppm in DMSO-d6 .

- Circular dichroism (CD) : Assess secondary structure in aqueous buffers (pH 7.4) to rule out aggregation or degradation .

Q. What are the key stability considerations for this compound during storage and experimental use?

- Methodological Answer :

- Storage : Lyophilize and store at -80°C under argon to prevent oxidation of the aldehyde group. Avoid repeated freeze-thaw cycles .

- Buffer compatibility : Test solubility in PBS, Tris-HCl, and HEPES. Avoid amine-containing buffers (e.g., Tris) to prevent Schiff base formation with the aldehyde .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer :

- Control experiments : Include a scrambled peptide sequence (e.g., Ac-Val-Tyr-Lys-Asp-aldehyde) to confirm specificity toward caspases or proteases .

- Kinetic assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure IC50 under standardized pH and temperature conditions. Compare results across multiple enzyme batches .

- Data normalization : Account for batch-to-batch variability in enzyme activity using internal controls (e.g., recombinant caspase-3) .

Q. What strategies are recommended for studying the compound’s interaction mechanism with caspase-family proteases?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the peptide with caspase-3/7 to map binding residues (e.g., Lys-Asp interactions with the protease active site) .

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate aldehyde group interactions with catalytic cysteine residues over 100-ns trajectories .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent inhibition .

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Lot validation : Characterize multiple synthesis batches via HPLC and MS to ensure consistency in aldehyde group integrity .

- Cell-based assays : Use caspase-3/7 KO cell lines to confirm on-target effects. Pre-treat cells with pan-caspase inhibitors (e.g., Z-VAD-FMK) as negative controls .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring n ≥ 3 biological replicates .

Q. What experimental designs are optimal for investigating pseudo-acid vs. aldehyde form activity differences?

- Methodological Answer :

- pH-dependent studies : Compare inhibitory activity at pH 5.0 (favoring pseudo-acid) vs. pH 7.4 (aldehyde-dominant). Monitor structural shifts via NMR .

- Redox environment modulation : Treat cells with N-acetylcysteine (NAC) to reduce aldehyde reactivity and assess pseudo-acid stability .

- Synthetic analogs : Synthesize methyl ester or amide derivatives to isolate pseudo-acid effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.